5-(4-Ethylphenyl)nicotinic acid

概要

説明

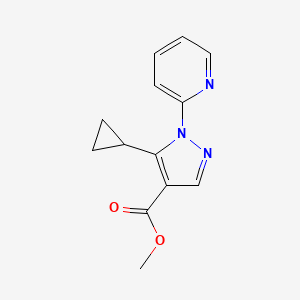

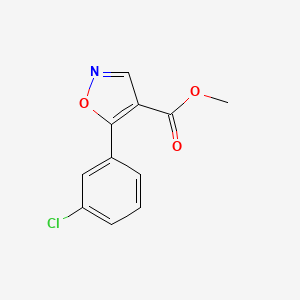

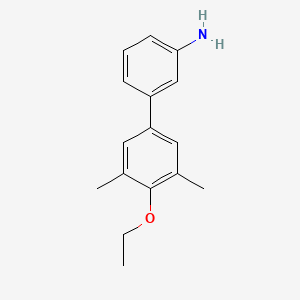

5-(4-Ethylphenyl)nicotinic acid is a chemical compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 . It is used in scientific research, with applications in drug discovery, organic synthesis, and medicinal chemistry.

Molecular Structure Analysis

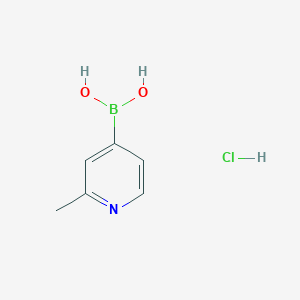

The InChI code for this compound is 1S/C14H13NO2/c1-2-10-3-5-11(6-4-10)12-7-13(14(16)17)9-15-8-12/h3-9H,2H2,1H3,(H,16,17) . This indicates the specific arrangement of atoms in the molecule.

Physical And Chemical Properties Analysis

This compound has a molecular weight of 227.26 . Its predicted density is 1.175±0.06 g/cm3, and its predicted boiling point is 428.9±40.0 °C .

科学的研究の応用

Industrial and Ecological Production Methods

Eco-Friendly Production Approaches : Recent studies highlight the development of greener methods for producing nicotinic acid, emphasizing the importance of sustainable chemistry. Researchers have been exploring ecological production methods for nicotinic acid from commercially available raw materials like 3-methylpyridine and 5-ethyl-2-methylpyridine. This is crucial for reducing environmental impact, particularly in minimizing the emission of greenhouse gases like nitrous oxide, a by-product of traditional production processes (Lisicki, Nowak, & Orlińska, 2022).

Pharmacological Studies and Receptor Identification

Nicotinic Acid Receptors and Effects : Research has identified specific receptors (PUMA-G and HM74) for nicotinic acid, which play a role in mediating its anti-lipolytic effects in adipose tissue. This discovery is vital for understanding how nicotinic acid functions at the molecular level and could aid in the development of new drugs targeting these receptors (Tunaru et al., 2003).

Agricultural Applications

Herbicidal Activity : Nicotinic acid and its derivatives have been explored for their potential as herbicides. Studies on novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid have shown promising herbicidal activities against various plant species, offering a pathway for developing new, natural-product-based herbicides (Yu et al., 2021).

Material Science and Chemistry

Crystal Structure and Properties : The synthesis and characterization of nicotinic acid derivatives, like 2-((2-ethylphenyl)amino)nicotinic acid, provide insights into their crystal packing and crystallization tendencies. Such research contributes to our understanding of the molecular structures and potential applications of these compounds in materials science (Kalra et al., 2017).

Safety and Hazards

作用機序

Target of Action

5-(4-Ethylphenyl)nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3 . Niacin exists in the human body in various forms, including nicotinic acid and its nucleosides, which act as precursors to nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, acting as electron donors or acceptors in redox reactions catalyzed by various enzymes . Therefore, the primary targets of this compound are likely to be the same enzymes that interact with these coenzymes.

Mode of Action

Niacin and its derivatives are involved in a wide range of physiological processes, including redox metabolism and NAD-dependent pathways . They can have both indirect effects via nicotinamide coenzymes and direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Biochemical Pathways

Niacin and its derivatives, including this compound, are involved in numerous biochemical pathways. They act as precursors to nicotinamide coenzymes, which participate in many vital redox reactions catalyzed by various enzymes . These reactions are essential for maintaining efficient cellular function. The essential amino acid tryptophan in mammalian cells may partially serve as another source of NAD .

Pharmacokinetics

Studies on niacin suggest that its metabolites are excreted in urine

Result of Action

The molecular and cellular effects of this compound are likely to be similar to those of niacin, given their structural similarity. Niacin plays a vital role in maintaining efficient cellular function . It is involved in various physiological processes, including redox metabolism and NAD-dependent pathways . Further study of its effects on various physiological processes may lead to new discoveries and treatments for various diseases .

生化学分析

Biochemical Properties

5-(4-Ethylphenyl)nicotinic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential coenzymes in redox reactions. These interactions are crucial for maintaining cellular redox balance and energy metabolism . Additionally, this compound may interact with specific transporters and binding proteins that facilitate its cellular uptake and distribution .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of enzymes involved in energy production, such as those in the glycolytic pathway and the tricarboxylic acid (TCA) cycle . Furthermore, it may impact the expression of genes related to oxidative stress response and cellular repair mechanisms .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For instance, it may inhibit enzymes involved in the synthesis of fatty acids, thereby affecting lipid metabolism . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade under others, leading to altered biochemical activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce adaptive responses in cells, such as upregulation of detoxification pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of lipids, carbohydrates, and amino acids . The compound can influence metabolic flux and alter the levels of specific metabolites, thereby affecting overall cellular metabolism . Additionally, it may participate in the salvage pathways of NAD+ and NADP+ biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the uptake of the compound into cells and its subsequent distribution to various cellular compartments. The localization and accumulation of this compound can influence its biochemical activity and effectiveness .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell, such as the mitochondria or the endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that guide the compound to its site of action. The subcellular localization of this compound can significantly impact its activity and function within the cell .

特性

IUPAC Name |

5-(4-ethylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-2-10-3-5-11(6-4-10)12-7-13(14(16)17)9-15-8-12/h3-9H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBGKBZNILUXAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675462 | |

| Record name | 5-(4-Ethylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048308-04-8 | |

| Record name | 5-(4-Ethylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

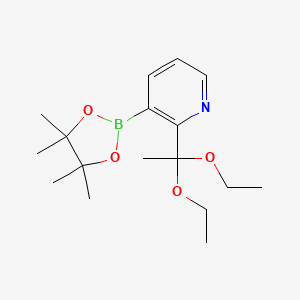

![1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl]piperazine](/img/structure/B1420456.png)